5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. This specific compound features an azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom. The presence of the nitrophenyl group and the azetidine moiety suggests potential biological activity, making it of interest in medicinal chemistry.
5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole can be classified under:
The synthesis of 5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole typically involves the following general methods:
The synthesis generally requires careful control of reaction conditions such as temperature, solvent choice, and time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole consists of:
The molecular formula can be expressed as , indicating a balanced composition of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight is approximately 248.25 g/mol.
The primary chemical reactions involving 5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole include:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for compounds like 5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole typically involves:
Studies on similar oxadiazole derivatives indicate potential antimicrobial and anticancer activities through mechanisms involving apoptosis induction and cell cycle arrest .
The physical properties of 5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole include:
Chemical properties include:
Relevant analytical data can be obtained through techniques like High Performance Liquid Chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination .
5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole has several potential applications:
Research continues into optimizing its synthesis and exploring its full range of biological activities within medicinal chemistry contexts .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its therapeutic potential was recognized. The breakthrough came in the mid-20th century with Oxolamine, a 1,2,4-oxadiazole-containing drug approved as a cough suppressant. This milestone validated the scaffold's biological relevance and initiated systematic exploration of its pharmacophore capabilities [3]. By the early 21st century, over six FDA-approved drugs incorporated this ring, including the antiviral Pleconaril and the neuromuscular agent Ataluren. The scaffold's resurgence stems from its bioisosteric versatility – it serves as a metabolically stable mimic for ester and amide functionalities, mitigating hydrolysis issues common in peptide-like drugs [3] [4]. Natural product discoveries further accelerated interest, notably the 2011 isolation of Phidianidines A/B from sea slugs. These marine alkaloids feature an unprecedented 1,2,4-oxadiazole moiety linked to indole, exhibiting potent in vitro cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and agonism against PTP1B and CXCR4 receptors [3].
Table 1: Key 1,2,4-Oxadiazole Drugs in Clinical Use
Compound | Therapeutic Category | Molecular Target | Approval Era |
---|---|---|---|
Oxolamine | Cough suppressant | Unknown (peripheral antitussive) | 1960s |
Pleconaril | Antiviral (picornavirus) | Viral capsid binder | 2000s |
Ataluren | Duchenne muscular dystrophy | Nonsense mutation read-through | 2010s |
Fasiplon | Anxiolytic | GABA_A receptor partial agonist | 1990s |
Prenoxdiazine | Cough suppressant | Airway sensory nerves | 1980s |
The azetidine ring in 5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole represents a strategic shift toward saturated heterocycles in medicinal chemistry. Azetidine's four-membered ring imposes distinct conformational constraints compared to larger analogs like piperidine. Its high ring strain enhances reactivity, while the N-H group enables hydrogen bonding with biological targets such as proteases or kinases. Crucially, azetidine improves metabolic stability by resisting cytochrome P450 oxidation better than acyclic amines, thereby extending half-life [4]. Concurrently, the 4-methyl-3-nitrophenyl moiety contributes multifaceted electronic and steric effects. The meta-nitro group acts as a strong electron-withdrawing anchor, polarizing the aromatic ring to facilitate π-stacking with enzyme binding pockets. The ortho-positioned methyl group provides steric hindrance that prevents free rotation, locking the molecule in bioactive conformations. Additionally, methyl groups enhance membrane permeability by modestly increasing lipophilicity (logP) without compromising aqueous solubility – a balance critical for cellular uptake [2] [4]. This synergy between azetidine’s 3D architecture and nitrophenyl’s electronic tuning creates a pharmacophore optimized for target engagement.
This target compound exemplifies the strategic fusion of high-value pharmacophores to address contemporary drug discovery challenges. Its design leverages the 1,2,4-oxadiazole core as a hydrolysis-resistant scaffold while positioning the azetidine as a vector for diversification – the secondary amine readily undergoes acylation or alkylation to generate derivative libraries [2] [4]. The 4-methyl-3-nitrophenyl group further augments its utility; spectroscopic studies confirm this substituent induces a permanent dipole moment (~4.5 D) that strengthens target binding through electrostatic interactions. Computational models (e.g., molecular docking) suggest the compound’s balanced amphiphilicity enables engagement with both polar and hydrophobic enzyme subsites, a trait observed in kinase inhibitors and epigenetic modulators [3] [4]. Current research prioritizes it as a precursor for HDAC6 inhibitors and antibacterial hybrids, where its nitrophenyl component may confer redox-modulating activity. The commercial availability of this compound (97% purity, CAS 1426208-30-1) as building blocks accelerates such derivatization campaigns [2].
Table 2: Physicochemical Profile of 5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Property | Value/Descriptor | Significance |
---|---|---|
CAS Number | 1426208-30-1 | Unique compound identifier |
Molecular Formula | C₁₃H₁₄N₄O₃ | Confirms elemental composition |
Purity (Commercial) | 97% | Sufficient for lead optimization stages |
Key Substituents | Azetidin-3-yl, 4-methyl-3-nitrophenyl | Dictates target selectivity & ADME properties |
Hydrogen Bond Acceptors | 5 | Influences solubility & membrane permeation |
Hydrogen Bond Donors | 1 (azetidine N-H) | Enables specific interactions with target proteins |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7